molecular formula C26H24IN7O B1239491 Vacuolin-1

Vacuolin-1

Cat. No.: B1239491
M. Wt: 577.4 g/mol
InChI Key: JMEJTSRAQUFNOP-USHMODERSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Vacuolin-1 is a triazine-based compound known for its ability to inhibit endosomal-lysosomal trafficking and autophagosome-lysosome fusion.

Preparation Methods

Synthetic Routes and Reaction Conditions: Vacuolin-1 is synthesized through a series of chemical reactions involving triazine derivatives. The synthesis typically involves the reaction of triazine with various substituents under controlled conditions to yield the final product. The exact synthetic route and reaction conditions can vary depending on the desired purity and yield .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to maintain consistency and efficacy of the compound .

Chemical Reactions Analysis

Types of Reactions: Vacuolin-1 primarily undergoes inhibition reactions, particularly targeting endosomal-lysosomal trafficking and autophagosome-lysosome fusion. It does not typically undergo oxidation, reduction, or substitution reactions under standard conditions .

Common Reagents and Conditions: The compound is often used in conjunction with reagents that facilitate its inhibitory action on lysosomal exocytosis. Conditions such as controlled temperature and pH are crucial to maintain its stability and efficacy .

Major Products Formed: The primary outcome of this compound’s reactions is the inhibition of lysosomal content release and the prevention of autophagosome-lysosome fusion, leading to the accumulation of autophagosomes within cells .

Scientific Research Applications

Cancer Therapy

Vacuolin-1 has shown promise as an anti-cancer agent due to its ability to inhibit metastasis and tumor growth. Studies have demonstrated that it:

  • Inhibits Tumor Metastasis : In experimental mouse models, this compound significantly reduces metastasis in mammary carcinoma by interfering with endosomal trafficking essential for cancer cell migration .
  • Enhances Chemotherapeutic Efficacy : When used in combination with traditional chemotherapy drugs like taxol and 5-fluorouracil, this compound enhances their effectiveness by inhibiting autophagy, which cancer cells often exploit to survive treatment .

Neurodegenerative Diseases

Given its role in modulating autophagy, this compound could be beneficial in treating neurodegenerative diseases where autophagic dysfunction is a hallmark. Its ability to inhibit autophagy may help restore cellular homeostasis disrupted by these conditions .

Viral Infections

Recent studies suggest that this compound may also play a role in antiviral strategies. It has been linked to targeting pathways involved in viral replication, potentially offering a novel approach to treating infections such as those caused by coronaviruses .

Case Studies

StudyFocusFindings
Study on Autophagy Inhibition Investigated the effects of this compound on autophagosome-lysosome fusionFound that this compound is more potent than chloroquine with less toxicity
Anti-Metastatic Activity Examined the impact on breast cancer metastasisDemonstrated significant suppression of tumor growth and metastasis in vivo
Chemotherapy Enhancement Evaluated the combination with chemotherapeutic agentsShowed improved efficacy of drugs like taxol when combined with this compound

Q & A

Basic Research Questions

Q. What is the primary mechanism by which Vacuolin-1 inhibits autophagy in cellular models?

this compound inhibits autophagosome-lysosome fusion by activating RAB5A, a GTPase involved in early endosomal trafficking. This prevents lysosomal degradation of autophagic cargo, leading to autophagosome accumulation. Methodologically, researchers can monitor LC3B-II puncta (autophagosomes) and their colocalization with lysosomal markers like LAMP1 using immunofluorescence. For quantitative analysis, immunoblotting for LC3B-II and SQSTM1/p62 under nutrient-deprived conditions (e.g., EBSS medium) can confirm blocked autophagic flux .

Q. What are the recommended concentrations and experimental conditions for using this compound in lysosomal inhibition studies?

Optimal concentrations vary by cell type and assay. For general autophagy inhibition, 1–10 µM this compound is effective in HeLa or NRK cells, with pretreatment times of 1–2 hours. Higher concentrations (>10 µM) may nonspecifically inhibit V-ATPase activity . Solubility in DMSO (10 mM stock) and storage at -80°C are critical to maintain stability. Dose-response curves and cytotoxicity assays (e.g., MTT) should precede functional studies to validate cell viability .

Q. How does this compound affect lysosomal pH and calcium levels, and what implications does this have for lysosomal function?

this compound mildly alkalizes lysosomal pH (≈0.5–1.0 unit increase) without significantly impairing protease activity. This pH shift is insufficient to disrupt lysosomal enzyme function but inhibits endosomal-lysosomal fusion. Concurrently, it reduces lysosomal Ca²⁺ content, which can be measured using fluorescent probes like LysoSensor Yellow/Blue or Fluo-4 AM. These dual effects impair membrane repair mechanisms and cargo degradation, making this compound useful for studying Ca²⁺-dependent lysosomal exocytosis .

Advanced Research Questions

Q. How can researchers design experiments to differentiate between this compound’s effects on autophagosome-lysosome fusion versus lysosomal maturation?

To dissect these mechanisms:

  • Fusion inhibition: Use tandem mRFP-GFP-LC3 reporters. This compound induces yellow puncta (autophagosomes) but suppresses red-only puncta (autolysosomes) due to blocked fusion .
  • Lysosomal maturation: Assess lysosomal enzyme activity (e.g., cathepsin B) and LAMP1/2 localization. This compound does not inhibit lysosomal acidification or enzyme activation but delays maturation by impairing PIKfyve-dependent vesicle sorting .
  • Combination studies: Co-treatment with Bafilomycin A1 (V-ATPase inhibitor) reveals additive effects on LC3B-II accumulation, confirming distinct targets .

Q. What methodologies are recommended to resolve contradictions in reported effects of this compound on lysosomal protease activity?

While this compound increases lysosomal pH, studies show preserved protease activity. To resolve discrepancies:

  • Direct protease assays: Use DQ-BSA (quenched fluorescent substrate) to measure lysosomal proteolytic activity. This compound-treated cells retain DQ-BSA fluorescence in endosomes, confirming intact protease function despite pH changes .
  • pH-independent controls: Compare with lysosomotropic agents (e.g., chloroquine), which broadly inhibit proteases. This compound’s selective action on fusion (not degradation) can be validated via EGFR degradation assays in HeLa cells, where internalized EGFR accumulates in endosomes .

Q. What in silico approaches are effective in evaluating this compound’s potential as a therapeutic agent, considering its ADME and toxicity profiles?

  • Molecular docking: Use PyRx or AutoDock to predict binding to targets like HSP27 (PDB ID: 6DV5). This compound interacts with Ser78 in HSP27’s phosphorylation pocket, inhibiting its depolymerization .
  • Drug-likeness: Swiss-ADME predicts violations of Lipinski’s Rule of Five (molecular weight >500 Da) but compliance with Veber’s rules (rotatable bonds ≤10, TPSA ≤140 Ų), suggesting acceptable bioavailability .
  • Toxicity profiling: MetaTox predicts low acute toxicity (LD₅₀ ≈13,016 mg/kg) but hepatotoxicity risk (Pa = 0.420). Validate with in vitro hepatic cell models .

Q. How can this compound be utilized to study lysosomal exocytosis, and what experimental controls are necessary?

  • β-Hexosaminidase release assay: Treat cells with ionomycin (5 µM, 10 min) to induce Ca²⁺-dependent exocytosis. This compound (5–10 µM) reduces enzyme secretion, measurable via colorimetric substrate (e.g., p-nitrophenyl-N-acetyl-β-D-glucosaminide) .
  • LAMP1 surface exposure: Use flow cytometry with anti-LAMP1 antibodies to quantify plasma membrane localization. Controls include untreated cells and lysosomal fusion enhancers (e.g., TRPML1 agonists) .
  • Resealing assays: Monitor membrane repair post-wounding (e.g., laser ablation). This compound blocks lysosome-mediated repair without affecting enlargeosome fusion .

Q. What strategies are recommended for evaluating this compound in combination therapies, such as with apilimod or other lysosomal inhibitors?

  • Synergy testing: Use Chou-Talalay combination index (CI) in viral infection models (e.g., SARS-CoV-2). This compound and apilimod synergistically inhibit viral entry by blocking endosomal maturation .
  • Mechanistic cross-talk: Co-stain for RAB5 (early endosomes) and RAB7 (late endosomes) to map trafficking disruptions. This compound enhances RAB5 activation, while apilimod targets PIKfyve, creating dual bottlenecks in vesicle sorting .

Notes for Experimental Design

  • Always include vehicle controls (DMSO) and comparator inhibitors (e.g., chloroquine).
  • Validate lysosomal effects using pH probes and protease activity assays.
  • For in vivo studies, consider this compound’s pharmacokinetic limitations (high MW) and explore nanoparticle delivery systems.

Properties

Molecular Formula

C26H24IN7O

Molecular Weight

577.4 g/mol

IUPAC Name

2-N-[(Z)-(3-iodophenyl)methylideneamino]-6-morpholin-4-yl-4-N,4-N-diphenyl-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C26H24IN7O/c27-21-9-7-8-20(18-21)19-28-32-24-29-25(33-14-16-35-17-15-33)31-26(30-24)34(22-10-3-1-4-11-22)23-12-5-2-6-13-23/h1-13,18-19H,14-17H2,(H,29,30,31,32)/b28-19-

InChI Key

JMEJTSRAQUFNOP-USHMODERSA-N

Isomeric SMILES

C1COCCN1C2=NC(=NC(=N2)N/N=C\C3=CC(=CC=C3)I)N(C4=CC=CC=C4)C5=CC=CC=C5

Canonical SMILES

C1COCCN1C2=NC(=NC(=N2)NN=CC3=CC(=CC=C3)I)N(C4=CC=CC=C4)C5=CC=CC=C5

Pictograms

Irritant

Synonyms

vacuolin-1

Origin of Product

United States

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